2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid
Description
This compound is a multi-substituted butanoic acid derivative featuring acetyloxy groups at positions 2 and 3, and a complex ester moiety at position 4. The latter consists of a propan-2-yl backbone with a hexadecanoyloxy (C₁₆ ester) group and a hydroxy group.
Properties
CAS No. |
99769-58-1 |
|---|---|
Molecular Formula |
C27H46O11 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
2,3-diacetyloxy-4-(1-hexadecanoyloxy-3-hydroxypropan-2-yl)oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C27H46O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-19-22(18-28)38-27(34)25(37-21(3)30)24(26(32)33)36-20(2)29/h22,24-25,28H,4-19H2,1-3H3,(H,32,33) |
InChI Key |
QVORAESNJZSAMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features, which include multiple functional groups such as acetyloxy and hexadecanoyloxy moieties. This compound is part of a class of derivatives that exhibit potential biological activities due to their structural diversity. The hexadecanoyloxy group suggests a possible role in lipid interactions or membrane dynamics, making it a subject of interest in pharmacological and biochemical research.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Acetyloxy Groups : These groups are known for their ability to enhance lipid solubility and influence membrane permeability.
- Hexadecanoyloxy Moiety : This long-chain fatty acid component may facilitate interactions with biological membranes.
- 4-Oxobutanoic Acid Backbone : This structure is often associated with various biological activities, including enzyme inhibition and modulation of metabolic pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies suggest that derivatives with similar structures can exhibit antibacterial and antifungal activities. The acetyloxy groups may enhance these effects by disrupting microbial membranes.
- Anti-inflammatory Effects : Compounds featuring acetyloxy groups have been linked to the modulation of inflammatory pathways, potentially acting through the inhibition of pro-inflammatory cytokines.
- Lipid Metabolism Modulation : The presence of the hexadecanoyloxy group implies potential involvement in lipid metabolism and transport mechanisms, which could be significant in conditions like obesity or metabolic syndrome.
Study 1: Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The presence of long-chain fatty acids was crucial for membrane disruption, leading to increased permeability and cell death.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Membrane disruption |
| Similar Derivative A | Strong | Cell wall synthesis inhibition |
| Similar Derivative B | Weak | Biofilm formation inhibition |
Study 2: Anti-inflammatory Mechanisms
In vitro studies revealed that compounds with acetyloxy substituents can inhibit the NF-κB signaling pathway, leading to decreased production of inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
| Cytokine | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 100% | 30% |
| IL-6 | 100% | 25% |
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies typically focus on:
- Membrane Dynamics : Investigating how the compound integrates into lipid bilayers and its effects on membrane fluidity.
- Enzyme Inhibition : Assessing its potential as an inhibitor for key metabolic enzymes involved in lipid metabolism or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-{[1,3-Bis(hexadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic Acid (HMDB0247505)
- Molecular Formula : C₃₉H₇₂O₈
- Molecular Weight : 668.997
- Key Features: Two hexadecanoyloxy (C₁₆) groups on the propan-2-yl backbone.
- This structural difference may enhance solubility in polar solvents compared to HMDB0247505, which is more hydrophobic due to dual long-chain esters .
Propranolol Hemisuccinate Hydrochloride
- Molecular Formula: C₂₀H₂₆ClNO₅
- Molecular Weight : 403.88
- Key Features: A succinate ester linked to a propanolamine structure, used in pharmaceuticals.
- Comparison: Both compounds share a 4-oxobutanoate group, but the target’s long alkyl chain contrasts with Propranolol’s aromatic naphthyl group. The target’s hydroxy group may offer metabolic stability compared to Propranolol’s amine, which is prone to enzymatic degradation .
4-Methoxy-2,4-dioxobutanoic Acid
- Molecular Formula : C₅H₆O₅
- Molecular Weight : 146.10
- Key Features : Methoxy and dioxo groups at positions 2 and 4.
- Comparison: The dioxo groups increase acidity (pKa ~1.5–2.5) compared to the target’s ester-dominated structure (pKa ~4–5). The target’s long-chain esters provide thermal stability, whereas the dioxo groups in 4-Methoxy-2,4-dioxobutanoic acid make it reactive in nucleophilic environments .
2,2,3,3,4,4-Hexafluoro-4-(heptafluoropropan-2-yloxy)butanoic Acid
- Molecular Formula : C₇H₃F₁₃O₃
- Molecular Weight : 380.06
- Key Features : Highly fluorinated structure.
- Comparison :
Data Table: Key Properties of Comparable Compounds
*Lipophilicity (LogP) and pKa values are estimated based on structural analogs.
Research Findings and Implications
Hydrolysis Susceptibility: The target compound’s acetyloxy and hexadecanoyloxy groups are prone to enzymatic or alkaline hydrolysis, releasing acetic acid and palmitic acid. This property could be leveraged in prodrug design .
Thermal Stability : Compared to fluorinated analogs, the target’s long alkyl chains provide higher thermal stability (>200°C decomposition), making it suitable for high-temperature formulations .
Biological Interactions : The hydroxy group may facilitate interactions with biomolecules (e.g., enzymes or receptors), though specific activity data are absent in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
